molecular formula C21H17ClFN5O2 B2562592 N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946235-06-9

N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No.: B2562592
CAS No.: 946235-06-9
M. Wt: 425.85
InChI Key: KFFKLJVAMJFLKY-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-fluorophenyl group at position 1 and a propanamide linker bearing a 2-chlorobenzyl moiety. The 2-chlorobenzyl group enhances lipophilicity, which may improve membrane permeability, while the 4-fluorophenyl substitution likely contributes to target-binding specificity.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2/c22-18-4-2-1-3-14(18)11-24-19(29)9-10-27-13-25-20-17(21(27)30)12-26-28(20)16-7-5-15(23)6-8-16/h1-8,12-13H,9-11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFKLJVAMJFLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, synthesizing data from various studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse pharmacological properties. The molecular formula is C_{19}H_{17ClFN_3O and the compound exhibits significant structural features that contribute to its biological activity.

Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold often exert their anticancer effects through several mechanisms, including:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : This inhibition disrupts cell cycle progression, leading to apoptosis in cancer cells.
  • Targeting Epidermal Growth Factor Receptor (EGFR) : Compounds that inhibit EGFR can prevent tumor growth and metastasis.
  • Induction of Apoptosis : Studies have shown that this compound can significantly induce apoptosis in various cancer cell lines at low micromolar concentrations.

Antitumor Activity

A series of studies have evaluated the antitumor activity of this compound against different cancer cell lines. Notable findings include:

  • Cell Line Sensitivity : The compound demonstrated significant inhibitory activity against several tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). For instance, one study reported an IC50 value of 2.24 µM for A549 cells, compared to 9.20 µM for doxorubicin, a standard chemotherapeutic agent .
Cell LineIC50 (µM)Control (Doxorubicin) IC50 (µM)
A5492.249.20
MCF-71.748.00
HepG25.0010.00

Apoptosis Induction

Flow cytometric analyses have revealed that the compound can significantly increase apoptosis in treated cells. For example:

  • In MDA-MB-468 cells, treatment with the compound resulted in an 18.98-fold increase in total apoptosis compared to control groups .

Case Studies

In a notable case study involving the compound's analogs, it was found that modifications to the pyrazolo[3,4-d]pyrimidine scaffold affected biological activity significantly. For instance, an analog lacking this scaffold exhibited reduced antiproliferative effects, highlighting the importance of this structural feature .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Modifications and Substituent Analysis

Compound 51: 5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide
  • Structure : Shares a tetrahydropyrimidin-4-one core but lacks the pyrazolo[3,4-d]pyrimidine scaffold. Substituents include 2,4-difluorobenzyl and 3-chloro-4-fluorophenyl groups.
Example 52: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Structure : Integrates a chromen-4-one moiety and a sulfonamide group. The pyrazolo[3,4-d]pyrimidine core is retained.
  • Properties : Melting point (175–178°C) and mass (589.1 M⁺+1) suggest higher polarity compared to the target compound due to the sulfonamide group .
Example 60: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzenesulfonamide
  • Structure: Similar to Example 52 but replaces N-methylsulfonamide with a non-methylated sulfonamide.
  • Stereochemical Impact : Enantiomeric excess (96.21%) in related compounds (e.g., Example 60 analog) highlights the role of chirality in binding affinity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Melting Point (°C) LogP* (Predicted) Key Functional Groups
Target Compound ~460 Not reported ~3.2 Propanamide, 2-chlorobenzyl
Example 52 589.1 175–178 ~2.8 Sulfonamide, chromenone
Example 60 599.1 242–245 ~3.5 Sulfonamide, morpholino

*LogP estimated using fragment-based methods.

Key Research Findings and Implications

Substituent Impact : The 2-chlorobenzyl group in the target compound likely enhances lipophilicity compared to sulfonamide-bearing analogs, favoring blood-brain barrier penetration .

Core Flexibility: Pyrazolo[3,4-d]pyrimidinone derivatives with chromenone extensions (Examples 52/53) show broader kinase inhibition but may suffer from metabolic instability due to bulkier structures.

Stereochemistry : High enantiomeric purity in analogs (e.g., Example 60) underscores the need for chiral resolution in optimizing therapeutic efficacy .

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